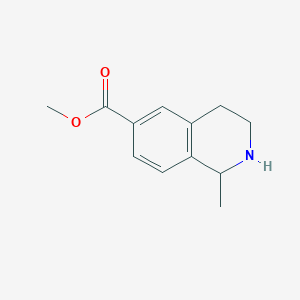
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and its significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Around 100°C
Catalyst: Aqueous hydrochloric acid (HCl)
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions like reflux or room temperature.
Major Products
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through several mechanisms:
Neuroprotection: It inhibits the formation of free radicals and reduces oxidative stress, protecting neurons from damage.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase (MAO), increasing the levels of neurotransmitters like dopamine and serotonin in the brain.
Glutamate Antagonism: It antagonizes the glutamatergic system, reducing excitotoxicity and neuronal damage.
相似化合物的比较
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other similar compounds like:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and its pharmacological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties but differing in its specific applications and potency.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester:
The uniqueness of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate lies in its specific combination of neuroprotective, MAO-inhibiting, and glutamate-antagonizing properties, making it a promising candidate for therapeutic development .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI 键 |
QBBRDNNWBVFOQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



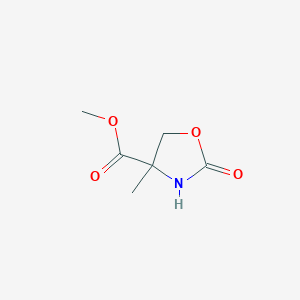

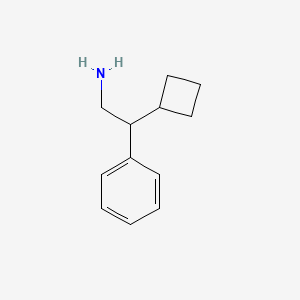
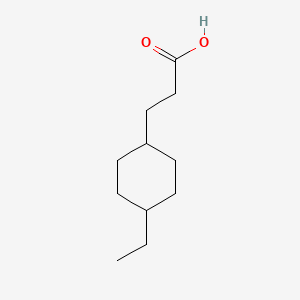
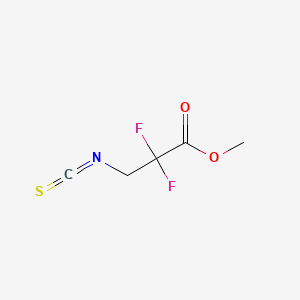

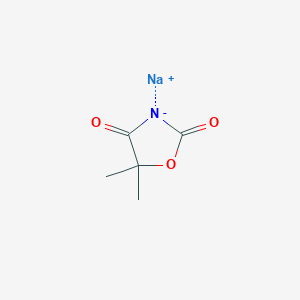
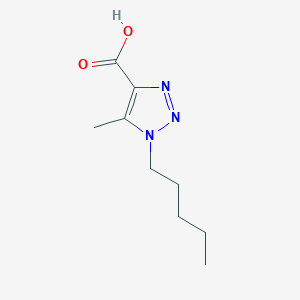
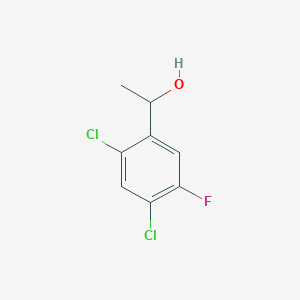
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
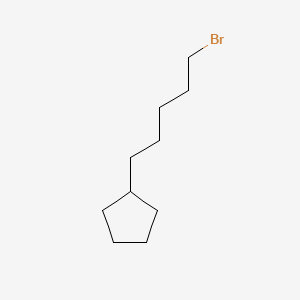

![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)
